molecular formula C17H29N3OS B2708173 N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide CAS No. 1797119-62-0

N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide

Cat. No.: B2708173
CAS No.: 1797119-62-0
M. Wt: 323.5
InChI Key: WVTFAEPDFYUJPO-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group and an ethylsulfanylcyclohexylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1-cyanocyclohexylamine: This can be achieved by the reaction of cyclohexylamine with cyanogen bromide under basic conditions.

    Synthesis of 2-(ethylsulfanyl)cyclohexylamine: This involves the alkylation of cyclohexylamine with ethylsulfanyl chloride in the presence of a base.

    Coupling Reaction: The final step involves the coupling of 1-cyanocyclohexylamine with 2-(ethylsulfanyl)cyclohexylamine using acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted amides or amines, depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-{[2-(methylsulfanyl)cyclohexyl]amino}acetamide
  • N-(1-cyanocyclohexyl)-2-{[2-(propylsulfanyl)cyclohexyl]amino}acetamide

Uniqueness

N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties compared to its methylsulfanyl and propylsulfanyl analogs

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(2-ethylsulfanylcyclohexyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3OS/c1-2-22-15-9-5-4-8-14(15)19-12-16(21)20-17(13-18)10-6-3-7-11-17/h14-15,19H,2-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTFAEPDFYUJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCCC1NCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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